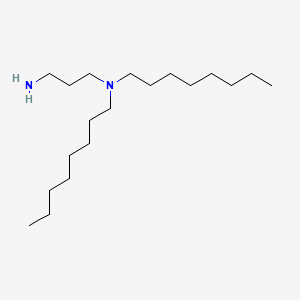

N,N(Or N,N')-dioctylpropane-1,3-diamine

Beschreibung

Significance of Aliphatic Diamines in Contemporary Chemical Research

Aliphatic diamines are a class of organic compounds featuring two amino groups attached to a saturated carbon backbone. nih.gov This dual functionality imparts unique properties such as basicity, nucleophilicity, and the ability to form hydrogen bonds, making them highly versatile in numerous scientific and industrial domains. In contemporary chemical research, aliphatic diamines are of paramount importance as fundamental building blocks and functional molecules.

They serve as critical monomers in the synthesis of polyamides (such as Nylon), polyureas, and polyimides, which are polymers with significant mechanical and thermal properties. nih.govacs.org Beyond polymer science, their applications are extensive. They are used as curing agents for epoxy resins, leading to durable and chemically resistant materials for coatings, adhesives, and composites. evonik.com In the petrochemical industry, they function as corrosion inhibitors, lubricant and fuel additives, and gasoline detergents. nama-group.comzxchem.comnih.govbasf.com Furthermore, their ability to chelate metal ions makes them useful in the synthesis of coordination complexes and as agents in water treatment. cymitquimica.com The wide-ranging utility of aliphatic diamines underscores their established and expanding role in modern chemistry.

The Propane-1,3-diamine Backbone: A Foundational Scaffold in Organic Synthesis

Propane-1,3-diamine, also known as 1,3-diaminopropane (B46017) or trimethylenediamine, is a prototypical short-chain aliphatic diamine with the chemical formula H₂N(CH₂)₃NH₂. wikipedia.org It is a colorless, hygroscopic liquid with a characteristic fishy, ammoniacal odor, and it is soluble in water and many polar organic solvents. basf.comwikipedia.org Its simple, flexible three-carbon chain separating two primary amine groups makes it an exceptionally useful and foundational scaffold in organic synthesis.

This diamine is a key building block for creating more complex molecules, including various heterocycles and coordination complexes. wikipedia.org It is employed in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.govcymitquimica.comguidechem.com A common industrial synthesis route for propane-1,3-diamine involves the reaction of acrylonitrile (B1666552) with ammonia (B1221849) to produce aminopropionitrile, which is subsequently hydrogenated. wikipedia.orgchemicalbook.com The reactivity of its terminal amine groups allows for a wide array of chemical transformations, cementing its status as a staple reagent in synthetic chemistry. cymitquimica.com The potassium salt of 1,3-diaminopropane is also known for its use as a strong base in specialized reactions, such as the "zipper reaction" for isomerizing alkynes. orgsyn.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₁₀N₂ | wikipedia.org |

| Molar Mass | 74.127 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.888 g·mL⁻¹ (at 25 °C) | sigmaaldrich.com |

| Melting Point | -12 °C | sigmaaldrich.com |

| Boiling Point | 140 °C | sigmaaldrich.com |

| Solubility in Water | Soluble | wikipedia.org |

Structural Modifications and Functionalization of 1,3-Diaminopropane Derivatives

The true synthetic versatility of the propane-1,3-diamine scaffold is realized through its structural modification and functionalization. The two nucleophilic amine groups provide reactive sites for a multitude of chemical transformations, allowing for the synthesis of a vast library of derivatives with tailored properties.

Common modifications include:

N-Alkylation and N-Arylation: The hydrogen atoms on the amine groups can be substituted with alkyl or aryl groups. Symmetrical N,N'-dialkylation can be achieved through various methods. For instance, N,N'-diisopropyl-1,3-propanediamine is a commercially available derivative. sigmaaldrich.com Asymmetric substitution is also possible, leading to compounds like N'-ethylpropane-1,3-diamine.

Acylation: Reaction with acyl chlorides or anhydrides yields amides. Selective monoformylation of N-aryl-1,3-diaminopropane derivatives has been described as a strategy to create asymmetrically functionalized molecules. researchgate.net

Reductive Amination: This powerful method allows for the introduction of substituents by reacting the diamine with aldehydes or ketones in the presence of a reducing agent.

Reaction with Epoxides: The amine groups can open epoxide rings to form amino alcohols, a common strategy for building more complex structures.

These functionalization reactions are critical for fine-tuning the physical and chemical properties of the resulting molecules, such as their lipophilicity, basicity, and coordination ability. For example, a process for preparing complex N,N'-disubstituted 1,3-propanediamine derivatives involves the reaction of an arylamine with a β-aminoaldehyde intermediate, followed by reduction. google.comgoogle.com Such synthetic strategies enable the creation of compounds for specific applications, from metal complexation to pharmacologically active agents. sigmaaldrich.comnih.gov

| Derivative Type | Example Compound | Synthetic Approach Highlight | Reference |

|---|---|---|---|

| N-Aryl, N'-Acyl | N-aryl-N'-formyl-1,3-diaminopropanes | Selective monoformylation of N-(3-aminopropyl)arylamines. | researchgate.net |

| N,N'-Dialkyl (Symmetrical) | N,N'-Diisopropyl-1,3-propanediamine | Direct alkylation or reductive amination. | sigmaaldrich.com |

| N,N'-Dialkyl (Unsymmetrical) | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine | Reaction of a β-aminoaldehyde with an arylamine, followed by catalytic hydrogenation. | google.com |

| N,N'-Dialkyl (from Aldimine) | N,N'-Dialkyl-1,3-propanedialdimines | Prepared from N,N'-dialkyl-1,3-propanedialdiminium chlorides. | researchgate.net |

Contextualizing N,N'-dioctylpropane-1,3-diamine within Advanced Diamine Chemistry

N,N'-dioctylpropane-1,3-diamine belongs to the family of symmetrically N,N'-disubstituted long-chain aliphatic diamines. The introduction of two eight-carbon (octyl) chains onto the propane-1,3-diamine scaffold drastically alters its physicochemical properties compared to the parent molecule. The most significant change is a dramatic increase in lipophilicity (hydrophobicity) and a corresponding decrease in water solubility. This structural feature places it in a category of diamines valued for their surfactant properties and their ability to interact with non-polar environments.

While specific research on N,N'-dioctylpropane-1,3-diamine is not extensively documented in public literature, its properties and potential applications can be inferred from chemically similar long-chain diamines. For instance, N-Oleyl-1,3-propanediamine, which contains a long C18 unsaturated alkyl chain, is used as an asphalt (B605645) emulsifier, ore flotation agent, corrosion inhibitor, and dispersant for paints. nama-group.comwikipedia.orgkeruichemical.com Similarly, N,N-Bis(3-aminopropyl)dodecylamine, which has a C12 alkyl chain, is employed as a surfactant, corrosion inhibitor, disinfectant, and antistatic agent. zxchem.comcymitquimica.comatamanchemicals.com This compound has also been studied for its fungicidal activity. nih.gov

Based on these analogs, N,N'-dioctylpropane-1,3-diamine is expected to exhibit strong surface activity. The two octyl chains provide a significant non-polar character, while the two secondary amine groups in the central propane-1,3-diamine unit offer a polar, reactive domain. This amphiphilic nature makes it a candidate for applications such as:

Corrosion Inhibitors: Forming protective films on metal surfaces. nama-group.comzxchem.com

Surfactants and Emulsifiers: For use in industrial formulations like lubricants or asphalt. wikipedia.orgkeruichemical.com

Biocides: The combination of a lipophilic tail and cationic amine heads can disrupt microbial cell membranes. atamanchemicals.comgoogle.com

Chemical Intermediates: As a building block for specialized polymers, ligands for metal extraction, or phase-transfer catalysts where high solubility in organic solvents is required. nama-group.comresearchgate.net

The synthesis of such a molecule would typically involve the direct dialkylation of propane-1,3-diamine with an octyl halide or the reductive amination of propane-1,3-diamine with octanal. The presence of two long alkyl chains makes N,N'-dioctylpropane-1,3-diamine a specialized chemical within the broader field of advanced diamine chemistry, designed for applications where interfacing between aqueous and non-polar phases is critical.

Eigenschaften

CAS-Nummer |

38886-11-2 |

|---|---|

Molekularformel |

C19H42N2 |

Molekulargewicht |

298.6 g/mol |

IUPAC-Name |

N',N'-dioctylpropane-1,3-diamine |

InChI |

InChI=1S/C19H42N2/c1-3-5-7-9-11-13-17-21(19-15-16-20)18-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChI-Schlüssel |

ZINLVDIYZWIFLG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCN(CCCCCCCC)CCCN |

Herkunft des Produkts |

United States |

Coordination Chemistry of N,n or N,n Dioctylpropane 1,3 Diamine Analogues

Ligand Properties of Diamines in Transition Metal and Main Group Coordination Complexes

The behavior of N,N'-dioctylpropane-1,3-diamine as a ligand is governed by its ability to form a stable chelate ring and the influence of its long alkyl substituents on the resulting metal complex's structure and properties.

N,N'-dioctylpropane-1,3-diamine functions as a bidentate ligand, donating two lone pairs of electrons from its nitrogen atoms to a central metal ion. This forms a six-membered metal-containing ring, known as a chelate ring. The formation of such a ring leads to a significant thermodynamic stabilization known as the chelate effect. This effect describes the enhanced stability of a complex containing a polydentate ligand compared to a complex with a comparable number of chemically similar monodentate ligands. researchgate.netnih.gov

The chelate effect is primarily driven by entropy. nih.govmdpi.com When a bidentate diamine ligand replaces two monodentate ligands (like ammonia (B1221849) or water) in a metal's coordination sphere, the total number of free-moving molecules in the system increases. This increase in disorder corresponds to a positive change in entropy (ΔS°), which makes the Gibbs free energy of formation (ΔG° = ΔH° - TΔS°) more negative, thus favoring the formation of the chelate complex. nih.govnih.gov

For example, the equilibrium constant for the formation of the nickel(II) complex with three bidentate ethylenediamine (B42938) ligands, [Ni(en)₃]²⁺, is nearly ten orders of magnitude larger than that for the complex with six monodentate ammonia ligands, [Ni(NH₃)₆]²⁺, despite the formation of six Ni-N bonds in both cases. researchgate.netjst.go.jpwikipedia.org Complexes with propane-1,3-diamine, which form a six-membered ring, are also highly stable, though generally slightly less so than the five-membered rings formed by ethylenediamine. nih.gov This high thermodynamic stability is a defining characteristic of metal complexes formed with N,N'-dioctylpropane-1,3-diamine. nih.gov

Data for ethylenediamine (en) and trimethylenediamine (tn, propane-1,3-diamine) illustrates the chelate effect. The specific value for N,N'-dioctylpropane-1,3-diamine is not widely reported but is expected to show significant stabilization due to chelation.

The two N-octyl substituents on the N,N'-dioctylpropane-1,3-diamine ligand exert a profound influence on the properties of its metal complexes. The length and bulk of these alkyl chains affect both the immediate coordination environment and the larger-scale organization of the complexes.

Steric Hindrance: The bulky octyl groups introduce steric hindrance around the metal center. This can influence the coordination number and geometry. For instance, while less-substituted diamines might readily form octahedral complexes (coordination number 6), the steric pressure from the octyl chains could favor complexes with lower coordination numbers, such as 4 (tetrahedral or square planar). researchgate.net

Solubility and Self-Assembly: The most significant impact of the long octyl chains is the introduction of strong lipophilic character. This makes the resulting metal complexes highly soluble in non-polar organic solvents. Furthermore, these complexes behave as amphiphiles or metallosurfactants, possessing a polar, hydrophilic metal-coordination head and two long, non-polar, hydrophobic tails. jst.go.jp This amphiphilicity is a powerful driving force for self-assembly into ordered supramolecular structures. researchgate.netjst.go.jp In the solid state, this can lead to the formation of lamellar (lipid-layer-like) structures where the coordination headgroups form layers separated by interdigitated octyl chains. cmu.edu This controlled packing can influence the electronic properties of the metal centers by dictating the precise distances and orientations between adjacent complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes with N,N'-dioctylpropane-1,3-diamine Ligands

The synthesis of metal complexes with N,N'-dioctylpropane-1,3-diamine typically involves a straightforward reaction between the ligand and a suitable metal salt in an organic solvent. For example, reacting the diamine with a metal(II) chloride or nitrate (B79036) salt in a solvent like ethanol (B145695) or acetonitrile (B52724) often yields the desired complex, which may precipitate upon formation or be isolated after solvent removal. nih.govresearchgate.net

The resulting complexes can be characterized by a suite of spectroscopic and analytical techniques to confirm their structure and composition.

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to the metal center is confirmed by changes in the IR spectrum. The N-H stretching vibration (if the ligand is a secondary amine) will shift or disappear upon complexation. More definitively, new absorption bands typically appear in the far-infrared region (below 600 cm⁻¹) corresponding to the M-N stretching vibrations, providing direct evidence of bond formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Ni(II) square planar, Co(III)), ¹H and ¹³C NMR spectroscopy are powerful tools. The signals for the protons and carbons on the alkyl chains, especially the α-methylene (–CH₂–) groups adjacent to the nitrogen atoms, experience a downfield shift upon coordination to the metal center. nih.govchemrxiv.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including the coordination geometry (e.g., distorted octahedral, square planar), M-N bond lengths, and the conformation of the six-membered chelate ring (often a chair or boat conformation). mdpi.com It also reveals how the complexes pack in the solid state, elucidating the intermolecular interactions of the octyl chains.

Table 2: Representative Spectroscopic Data for a Hypothetical [M(N,N'-dioctylpropane-1,3-diamine)Cl₂] Complex

| Technique | Feature | Free Ligand (Expected) | Coordinated Ligand (Expected) |

|---|---|---|---|

| IR | ν(N-H) stretch | ~3300 cm⁻¹ (if secondary amine) | Shifted or absent |

| ν(M-N) stretch | N/A | ~450-550 cm⁻¹ | |

| ¹H NMR | N-CH ₂- protons | ~2.5-2.7 ppm | Shifted downfield to ~2.8-3.2 ppm |

| ¹³C NMR | N-C H₂- carbons | ~40-50 ppm | Shifted downfield |

Catalytic and Stoichiometric Reactivity of N,N'-dioctylpropane-1,3-diamine Coordination Complexes

Metal complexes based on N,N'-dialkyl diamine ligands are active in various catalytic transformations. The specific reactivity depends heavily on the choice of the central metal ion.

Copper Complexes in Atom Transfer Radical Polymerization (ATRP): Copper complexes with nitrogen-based ligands are among the most active catalysts for ATRP, a powerful method for synthesizing polymers with controlled molecular weights and architectures. nih.govmdpi.comcmu.edu A Cu(I) complex with N,N'-dioctylpropane-1,3-diamine could act as an ATRP catalyst. The long octyl chains would render the catalyst highly soluble in the non-polar monomers or solvents often used in these polymerizations, potentially enhancing reaction rates and homogeneity. nih.gov Furthermore, this lipophilicity could be exploited for catalyst recycling by phase separation.

Palladium Complexes in Cross-Coupling Reactions: Palladium catalysts are workhorses in organic synthesis, particularly for C-C and C-N bond formation. Palladium(II) complexes with bidentate nitrogen ligands can catalyze reactions such as N-alkylation. The N,N'-dioctylpropane-1,3-diamine ligand could stabilize a palladium center, creating a catalytically active species whose solubility profile is tailored for specific reaction media.

Ziegler-Natta Polymerization: In olefin polymerization, amines can act as inhibitors by coordinating to the aluminum co-catalyst or the active sites of the Ziegler-Natta catalyst. However, in a controlled manner, diamine ligands can also be part of the catalyst system itself, modifying its activity and stereoselectivity. The steric and electronic properties imparted by the dioctylpropane-1,3-diamine ligand could be used to tune catalyst performance.

Design and Elaboration of Advanced Coordination Architectures Utilizing N,N'-dioctylpropane-1,3-diamine Derivatives

The unique amphiphilic nature of metal complexes derived from N,N'-dioctylpropane-1,3-diamine makes them excellent building blocks for advanced, self-assembled materials. jst.go.jp The interplay between the directional bonds of the coordination sphere and the non-directional, weaker van der Waals forces of the alkyl tails allows for the construction of complex architectures. researchgate.netnih.gov

By treating the metal-ligand unit as a polar headgroup and the octyl chains as non-polar tails, these "metallosurfactants" can self-assemble in solution to form micelles, vesicles, or lyotropic liquid crystalline phases. jst.go.jp The specific morphology can often be tuned by changing the metal ion, the counter-anions, or the solvent, as the coordination geometry of the metal ion dictates the effective shape of the headgroup. nih.govnih.gov

In the solid state, these complexes can form highly ordered lamellar structures, analogous to biological lipid bilayers. cmu.edu These materials can exhibit interesting properties, such as forming soft, responsive materials or acting as templates for the growth of other nanostructures. nih.gov The ability to create ordered arrays of metal centers at the nanoscale is of significant interest for developing new materials with tailored electronic, magnetic, or catalytic properties.

Advanced Applications of N,n or N,n Dioctylpropane 1,3 Diamine in Chemical and Engineering Systems

Surface Active Agent Applications of N,N'-dioctylpropane-1,3-diamine

The dual nature of N,N'-dioctylpropane-1,3-diamine, possessing both hydrophobic octyl chains and hydrophilic amine functionalities, allows it to function as a potent surface-active agent. This property is the basis for its application in a range of processes that rely on the modification of interfacial properties.

Interfacial Phenomena and Reduction of Surface Tension

N,N'-dioctylpropane-1,3-diamine, like other long-chain alkyl amines, exhibits significant surface activity. When introduced into a system, its molecules preferentially adsorb at interfaces, such as liquid-air or liquid-liquid interfaces. This adsorption is driven by the thermodynamic favorability of removing the hydrophobic alkyl chains from the aqueous phase and aligning them away from the water.

Advanced Emulsification and Dispersing Capabilities in Diverse Media

The amphiphilic structure of N,N'-dioctylpropane-1,3-diamine makes it an effective emulsifying and dispersing agent. atamanchemicals.comnih.gov In immiscible liquid systems, such as oil and water, it can stabilize emulsions by forming a protective film around the dispersed droplets, preventing their coalescence. The hydrophobic octyl tails orient themselves into the oil phase, while the hydrophilic amine groups remain in the aqueous phase, creating a steric and/or electrostatic barrier.

Similarly, in solid-liquid dispersions, the diamine can adsorb onto the surface of solid particles, preventing their agglomeration and settling. The specific orientation of the molecule at the solid-liquid interface depends on the surface chemistry of the solid and the nature of the liquid medium. This dispersing capability is utilized in applications such as paints and coatings to ensure uniform distribution of pigments and other solid components. atamanchemicals.comwikipedia.org

Corrosion Inhibition Mechanisms via Adsorption on Metallic Surfaces

N,N'-dioctylpropane-1,3-diamine and similar long-chain diamines are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govresearchgate.net The primary mechanism of inhibition is the adsorption of the diamine molecules onto the metallic surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process can involve both physisorption and chemisorption. Physisorption occurs due to electrostatic interactions between the protonated amine groups and the negatively charged metal surface (in the presence of anions like Cl-). Chemisorption involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms. The long octyl chains then form a dense hydrophobic layer that repels water and corrosive species.

Studies on analogous compounds like N-oleyl-1,3-propanediamine have demonstrated high inhibition efficiencies. For instance, a formulation based on N-oleyl-1,3-propanediamine showed a corrosion inhibition efficiency of 92.1% for carbon steel in a 1.0 M HCl solution. researchgate.net The adsorption of this type of inhibitor has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net

Table 1: Corrosion Inhibition Efficiency of a Related Diamine Compound

| Inhibitor System | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| N-oleyl-1,3-propanediamine based formulation | Carbon Steel | 1.0 M HCl | 92.1 |

Data is for a structurally similar compound and serves as an illustrative example of the potential efficacy of long-chain diamines as corrosion inhibitors. researchgate.net

Efficacy as Flotation Reagents in Hydrometallurgical Processes

In the field of hydrometallurgy, N,N'-dioctylpropane-1,3-diamine can function as a collector in the froth flotation of certain minerals. atamanchemicals.comwikipedia.orgkeruichemical.comkeruichemical.com The selective adsorption of the collector onto the surface of the desired mineral particles renders them hydrophobic. When air bubbles are introduced into the mineral pulp, these hydrophobic particles attach to the bubbles and are carried to the surface, forming a froth that can be skimmed off, thus separating them from the gangue minerals.

The effectiveness of long-chain amines as flotation collectors depends on the mineral's surface charge and the pH of the pulp. For negatively charged minerals like silica (B1680970) and silicates, the cationic amine collectors adsorb through electrostatic attraction. The two amine groups in N,N'-dioctylpropane-1,3-diamine can potentially lead to stronger adsorption compared to monoamines. This is particularly relevant in the reverse flotation of iron ores, where silica is floated away from the valuable iron minerals. google.com

Role in Liquid-Liquid Solvent Extraction Processes

Liquid-liquid solvent extraction is a crucial technique for the separation and purification of metal ions. N,N'-dioctylpropane-1,3-diamine can act as an extractant in these processes, selectively binding with metal ions in an aqueous phase and transferring them to an immiscible organic phase.

Mechanistic Studies of Metal Ion Extraction by Diamine-Based Extractants

The extraction of metal ions by N,N'-dioctylpropane-1,3-diamine involves the formation of a coordination complex between the metal ion and the diamine. The nitrogen atoms of the diamine act as Lewis bases, donating their lone pair of electrons to the metal cation, which acts as a Lewis acid. The two amine groups can chelate with the metal ion, forming a stable ring structure, which enhances the stability of the complex.

The general mechanism for the extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2RNH(CH₂)₃NHR(org) ⇌ [M(RNH(CH₂)₃NHR)₂]²⁺(org)

Where 'R' represents the octyl group. The equilibrium of this reaction is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant in the organic phase, and the nature of the metal ion. For instance, the extraction of heavy metal ions like copper(II), zinc(II), and cadmium(II) from aqueous solutions using amino ligands has been demonstrated. iwaponline.com The selectivity of the extraction is governed by the stability of the formed metal-diamine complex, which is influenced by factors such as the ionic radius and charge of the metal ion.

Selective Separation of Rare Earth Elements and Organic Contaminants

The application of N,N'-dioctylpropane-1,3-diamine specifically for the selective separation of rare earth elements (REEs) or the removal of organic contaminants from aqueous systems is not extensively documented in publicly available scientific literature. The separation of REEs is a significant challenge due to their similar chemical properties. Current solvent extraction methodologies predominantly employ other classes of extractants.

Research indicates that extractants such as organo-phosphorus derivatives (e.g., D2EHPA, PC 88A, Cyanex 272) and diglycolamic acids (e.g., N,N-dioctyldiglycolamic acid, DODGAA) are highly effective and selective for separating various REEs like neodymium, praseodymium, and dysprosium. google.comnih.gov For instance, DODGAA has demonstrated excellent capabilities in separating light rare earth elements from each other. google.com Furthermore, studies on amine-based extractants for REE separation have explored primary amines like octylamine (B49996) and tertiary amines such as N,N-dimethylaniline, which show selectivity for uranium and thorium over REEs. researchgate.net The structural differences between these established extractants and N,N'-dioctylpropane-1,3-diamine likely account for the current focus in the field.

Similarly, while diamines with long alkyl chains, such as N-Oleyl-1,3-propanediamine, are used as emulsifiers and dispersants wikipedia.org, their specific use as targeted extractants for organic environmental contaminants is not a primary area of reported research.

Influence of Solvent System (e.g., Ionic Liquids) on Extraction Efficiency and Selectivity

The choice of solvent system is critical in liquid-liquid extraction processes, directly impacting efficiency and selectivity. Ionic liquids (ILs) have emerged as promising "green" solvents that can significantly enhance extraction performance. nih.gov The mechanism behind this enhancement often involves the IL's ability to alter the morphology of a sample matrix, for example by disrupting the hydrogen-bond network of cellulose (B213188) in plant materials, which increases cell wall permeability and facilitates the release of target compounds. mdpi.com This can lead to substantial increases in extraction yield compared to traditional solvents. nih.gov

A novel technique known as homogeneous liquid-liquid extraction (HLLE) utilizes thermomorphic solvent mixtures, such as an ionic liquid and water, which are miscible at one temperature and form two phases upon cooling. rsc.org This method eliminates the kinetic barrier of an interface during the extraction step, allowing the equilibrium to be reached much faster than in conventional heterogeneous mixing. rsc.org For example, the [Chol][Tf2N]–H2O system has been successfully used for the HLLE of neodymium(III). rsc.org

While the principles are well-established, specific studies investigating the synergistic effects of ionic liquid solvent systems with N,N'-dioctylpropane-1,3-diamine as the primary extractant are not prevalent in current literature. The combination could theoretically leverage the unique properties of both the diamine extractant and the IL solvent to create highly efficient and selective separation systems.

Catalytic Applications of N,N(Or N,N')-dioctylpropane-1,3-diamine and its Derivatives

Alkyl diamines are a well-established class of catalysts in the synthesis of polymers like polyurethanes and epoxy resins. The catalytic activity of these amines is governed by their basicity and the steric accessibility of the nitrogen atoms. scispace.com N,N'-dioctylpropane-1,3-diamine, with its two nitrogen atoms separated by a flexible propyl chain, fits the structural requirements for such a catalyst.

In polyurethane production, amine catalysts accelerate two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). While specific data for the dioctyl derivative is sparse, closely related long-chain diamines are used commercially. For instance, N-Oleyl-1,3-propanediamine is employed as a catalyst in the manufacturing of urethanes and epoxies. wikipedia.org

In epoxy resin systems, these amines function as curing agents, where the amine nitrogen atoms initiate the ring-opening polymerization of the epoxide groups to form a cross-linked polymer network. A patent describes a corrosion-inhibiting composition using an N-tallow-1,3-diaminopropane as a curing agent for epoxy resins. osti.gov Commercial additives like Duomeen® TDO, a tallow-based propylene (B89431) diamine derivative, are also used in epoxy resin formulations to improve properties like adhesion and corrosion protection. nouryon.com The long, hydrophobic alkyl chains (like the octyl groups in N,N'-dioctylpropane-1,3-diamine) can enhance compatibility with the resin matrix and impart desirable properties such as hydrophobicity to the final product.

The catalytic potential of the 1,3-diamine structural motif extends beyond polymerization. Research has shown that chiral 1,3-diamine derivatives can be designed as effective organocatalysts for asymmetric organic reactions. Specifically, catalysts derived from 1,3-diamines have been successfully used in the asymmetric Mannich reaction of ketones. nih.gov In these systems, the primary and tertiary amine groups of the catalyst are believed to act cooperatively. The primary amine forms an enamine intermediate with the ketone, while the protonated tertiary amine can interact with and activate the electrophile, guiding the stereochemical outcome of the reaction. nih.gov The 1,3-relationship between the nitrogen atoms was found to be crucial for achieving high enantioselectivity under mild conditions. nih.gov

The demonstrated success of the 1,3-diamine scaffold in sophisticated C-C bond-forming reactions suggests that N,N'-dioctylpropane-1,3-diamine and its derivatives could be valuable platforms for the development of new catalysts. The long octyl chains could be used to tune solubility in various organic solvents or to create specific steric environments around the catalytic center, potentially influencing selectivity in other organic transformations.

Application in Polymer and Material Synthesis

Polyurethanes are versatile polymers formed by the addition reaction of diisocyanates with polyols. The properties of these materials can be finely tuned by incorporating various co-monomers, including diamines, which typically act as chain extenders. scispace.com When a diamine reacts with an isocyanate group, it forms a urea (B33335) linkage, which can significantly alter the polymer's final characteristics.

The incorporation of diamines as monomeric units is a key strategy for creating performance-advantaged polymers. rsc.orgresearchgate.net While specific examples detailing the use of N,N'-dioctylpropane-1,3-diamine as a monomer are not prominent, its structural features allow for clear predictions of its potential impact. The two amine functionalities allow it to be integrated into the polymer backbone, reacting with isocyanate groups. The long, flexible dioctyl groups would be expected to:

Increase Flexibility and Reduce Stiffness: The non-polar alkyl chains would disrupt hard-segment packing and lower the glass transition temperature (Tg) of the polymer.

Enhance Hydrophobicity: The presence of two C8 chains would significantly increase the water-repellent nature of the polymer surface.

Improve Solubility: The diamine could improve the solubility of the resulting polymer in non-polar organic solvents.

This approach is analogous to the use of other biomass-derived or functional diols and diamines to synthesize polyurethanes with tailored thermal and mechanical properties. rsc.org

Table of Mentioned Compounds

Building Blocks for Polyamides, Polyimides, and other Advanced Polymers

The synthesis of high-performance polymers such as polyamides and polyimides traditionally relies on the polycondensation reaction between monomers containing two reactive functional groups. For polyamides, this typically involves the reaction of a diamine with a dicarboxylic acid or its derivative. elsevierpure.comnih.gov Similarly, polyimides are most commonly prepared through a two-step process starting with the reaction of a diamine and a dianhydride to form a poly(amic acid) intermediate, which is then chemically or thermally cyclized. core.ac.ukvt.edu

The fundamental requirement for a monomer in these polymerization reactions is the presence of two reactive functional groups that can participate in chain-growth. Primary diamines (R-NH₂) are most commonly used for this purpose. vt.edunih.gov The compound N,N'-dioctylpropane-1,3-diamine is a secondary diamine, meaning each nitrogen atom is bonded to a hydrogen atom and two carbon atoms (the propyl chain and an octyl chain). These N-H bonds are, in principle, available for reaction with carboxylic acid or anhydride (B1165640) groups to form amide linkages.

However, the presence of the bulky octyl groups on the nitrogen atoms would introduce significant steric hindrance, which could impede the polymerization process and affect the properties of the resulting polymer. Furthermore, research into catalytic methods for polyamide synthesis has highlighted the difference in reactivity between primary and secondary amines, with some catalytic systems showing high selectivity for primary amines. nih.gov

Table 1: General Comparison of Diamine Monomers for Polyamide Synthesis (This table provides a general comparison of monomer types, as specific data for N,N'-dioctylpropane-1,3-diamine is not available.)

| Monomer Type | Reactivity | Potential Polymer Characteristics | Common Examples |

| Primary Aliphatic Diamine | High | Flexible, semi-crystalline | Hexamethylenediamine, 1,3-Diaminopropane (B46017) wikipedia.org |

| Primary Aromatic Diamine | Moderate | Rigid, high thermal stability | m-Phenylenediamine |

| Secondary Aliphatic Diamine | Lower (Steric Hindrance) | Potentially lower crystallinity, increased solubility | N,N'-dioctylpropane-1,3-diamine (theoretical) |

Development of Self-Healing and Adaptable Polymer Systems

Intrinsically self-healing polymers are advanced materials designed to repair damage autonomously, often relying on reversible chemical bonds or dynamic physical interactions within the polymer matrix. nih.gov The mechanisms for this function include dynamic covalent chemistry and noncovalent bonds, such as hydrogen bonding. nih.govresearchgate.net These reversible linkages can break and reform, allowing the material to mend cracks and recover its mechanical properties.

For a molecule to be incorporated into a self-healing network, it typically needs to contain functional groups that can participate in these dynamic interactions. While the amine groups in a diamine could potentially be used to form polymers with hydrogen bonding capabilities or be functionalized to participate in dynamic covalent exchange reactions, there is no specific research found that demonstrates the use of N,N'-dioctylpropane-1,3-diamine in the development of self-healing or adaptable polymer systems. The design of such polymers requires a careful balance of mechanical robustness and dynamic bond exchange, and the specific contribution that the N,N'-dioctylpropane-1,3-diamine structure would make to this balance has not been investigated in the available literature. nih.gov

Contributions to Environmental Remediation Technologies

Surfactant-Enhanced Remediation Processes (e.g., Electro-kinetic Remediation of Contaminated Soils)

Electrokinetic remediation is an environmental technology used to remove contaminants, including heavy metals and hydrophobic organic compounds, from low-permeability soils like clays. nih.govresearchgate.net The process applies a low-density direct electric current across electrodes placed in the soil, which mobilizes contaminants through electro-migration, electrophoresis, and electro-osmosis. nih.gov

The removal of hydrophobic organic contaminants is often limited by their low solubility in water. mdpi.com Surfactants are employed to overcome this limitation in a process known as surfactant-enhanced electrokinetic remediation. Surfactants are amphiphilic molecules that can form micelles, which encapsulate hydrophobic pollutants, increasing their apparent solubility and facilitating their transport through the soil. mdpi.comresearchgate.net The choice of surfactant (anionic, cationic, or non-ionic) is critical, as its charge influences the direction of micelle movement in the electric field. nih.govnih.gov

N,N'-dioctylpropane-1,3-diamine possesses the key structural features of a cationic surfactant. The two long, hydrophobic octyl chains can interact with non-polar contaminants, while the diamine "head" can become positively charged (protonated) in acidic to neutral conditions. This structure would allow it to form micelles that could encapsulate organic pollutants. As cationic species, these micelles would migrate toward the cathode in an electrokinetic system.

While numerous studies have demonstrated the effectiveness of various surfactants like Sodium Dodecyl Sulfate (SDS), Triton X-100, and Tween 80 in soil remediation, researchgate.netnih.govnih.gov no specific research detailing the application of N,N'-dioctylpropane-1,3-diamine for this purpose was identified. Although its structure is theoretically suitable for this application, its performance, optimal concentration, and potential interactions with soil components have not been documented.

Table 2: Surfactant Types Used in Enhanced Electrokinetic Remediation (This table provides general information, as specific data for N,N'-dioctylpropane-1,3-diamine is not available.)

| Surfactant Type | Charge in Solution | Migration Direction | Typical Contaminants Targeted | Example |

| Anionic | Negative | Anode | Positively charged species, organic pollutants | Sodium Dodecyl Sulfate (SDS) nih.gov |

| Cationic | Positive | Cathode | Negatively charged species, organic pollutants | Cetyltrimethylammonium bromide (CTAB) |

| Non-ionic | Neutral | With electro-osmotic flow | Organic pollutants | Triton X-100, Tween 80 researchgate.netnih.gov |

Adsorption and Complexation Phenomena in Contaminant Removal from Aqueous Systems

The removal of dissolved contaminants, particularly heavy metal ions, from aqueous systems is a critical aspect of water treatment. Adsorption is a widely used method where contaminants are accumulated at the surface of a solid material (the adsorbent). nih.govmdpi.com The efficiency of an adsorbent can be enhanced by modifying its surface with functional groups that have a high affinity for the target contaminant.

Complexation is a key mechanism in the removal of metal ions. It involves the formation of a coordination complex between a metal ion (a Lewis acid) and a ligand (a Lewis base) that donates one or more electron pairs. The nitrogen atoms in the amine groups of N,N'-dioctylpropane-1,3-diamine have lone pairs of electrons, making them Lewis bases capable of coordinating with metal ions. nih.govrsc.org Research has shown that other ligands based on a 1,3-diaminopropane skeleton can act as effective chelating agents for metal ions like copper(II). nih.gov

The dual nature of N,N'-dioctylpropane-1,3-diamine—hydrophobic chains and hydrophilic, metal-coordinating amine heads—suggests it could be used in two primary ways:

As a free complexing agent to bind metal ions in solution, with the resulting complex being removed by a subsequent process.

As a surface modifying agent, where it is coated onto a solid support material. The long octyl chains would anchor the molecule to the adsorbent surface, while the exposed amine groups would be available to bind metal ions from the water.

Despite this theoretical potential, specific studies documenting the use of N,N'-dioctylpropane-1,3-diamine for the removal of contaminants from aqueous systems through adsorption or complexation are not found in the reviewed literature. Research on metal complexation tends to focus on more complex, multi-dentate ligands designed for high stability and selectivity. nih.govrsc.org

Theoretical and Computational Investigations of N,n or N,n Dioctylpropane 1,3 Diamine

Molecular Modeling and Simulation of Diamine Conformations and Dynamics

Molecular modeling and simulation are essential tools for exploring the conformational landscape and dynamic behavior of flexible molecules like N,N'-dioctylpropane-1,3-diamine. The presence of two long alkyl chains and a rotatable propane (B168953) backbone suggests a multitude of possible conformations in different environments.

Theoretical conformational analysis of similar diamine cations, such as 2,2-dimethylpropane-1,3-diaminium, has been performed to understand their rotational and energetic landscapes. rice.edu For N,N'-dioctylpropane-1,3-diamine, molecular mechanics and molecular dynamics (MD) simulations can be employed to predict the most stable conformations in both the gas phase and in solution. In the gas phase, it is expected that the molecule would adopt a folded conformation due to intramolecular van der Waals forces between the two octyl chains. In a polar solvent like water, the hydrophobic effect would likely drive the octyl chains to aggregate, while the diamine group would be solvated by water molecules. In a nonpolar solvent, the molecule would likely adopt a more extended conformation.

MD simulations can also provide insights into the dynamics of the molecule, including the rates of conformational changes and the diffusion of the molecule in different media. For instance, MD simulations of other long-chain surfactants have been used to study their aggregation and diffusion at interfaces. researchgate.net Similar simulations for N,N'-dioctylpropane-1,3-diamine would be invaluable in understanding its behavior in applications such as solvent extraction or as a surfactant.

Quantum Chemical Studies of N,N'-dioctylpropane-1,3-diamine Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of N,N'-dioctylpropane-1,3-diamine. These methods can be used to calculate a variety of properties, including:

Protonation energies and pKa values: The basicity of the diamine is a key property. Quantum chemical calculations can predict the proton affinity of the nitrogen atoms and estimate the pKa values of the conjugate acids. Studies on other aromatic diamines have shown a correlation between their calculated basicity and their ability to form stable complexes. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the nitrogen lone pairs, indicating their nucleophilic character. The LUMO is generally distributed over the alkyl chains. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting the electron-rich nitrogen atoms (negative potential) and the electron-deficient regions. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and interactions with metal ions.

Table 1: Predicted Electronic Properties of a Model Diamine (Analogous to N,N'-dioctylpropane-1,3-diamine)

| Property | Predicted Value (Illustrative) | Significance |

| First Proton Affinity | ~950 kJ/mol | Indicates strong basicity of the amine groups. |

| HOMO Energy | ~ -6.0 eV | Relates to the ease of electron donation (nucleophilicity). |

| LUMO Energy | ~ 2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.0 eV | Suggests high kinetic stability. |

Note: The values in this table are illustrative and based on general knowledge of similar amines. Specific calculations for N,N'-dioctylpropane-1,3-diamine would be required for accurate predictions.

Computational Thermodynamics and Kinetics of Solvent Extraction Systems

N,N'-dioctylpropane-1,3-diamine has potential applications as an extractant in solvent extraction processes for metal recovery. Computational thermodynamics can be used to model the extraction equilibrium and predict the efficiency of the extraction process.

The extraction of a metal ion (Mⁿ⁺) by a diamine extractant (L) can be represented by the following equilibrium:

Mⁿ⁺(aq) + nL(org) ⇌ [MLn]ⁿ⁺(org)

The equilibrium constant for this reaction (Kex) is a measure of the extraction efficiency. Computational methods can be used to calculate the Gibbs free energy change (ΔG) for this reaction, which is related to Kex by the equation:

ΔG = -RTln(Kex)

By calculating the energies of the species in the aqueous and organic phases, it is possible to predict the partitioning of the metal ion between the two phases. This approach has been used to study the extraction of various metals with different amine extractants. researchgate.net

Kinetic studies, also amenable to computational approaches, can elucidate the mechanism of the extraction process, including the rates of interfacial transport and complex formation.

Adsorption Isotherm Modeling for Surfactant-Substrate Interactions (e.g., Langmuir, Freundlich Models)

As an amphiphilic molecule, N,N'-dioctylpropane-1,3-diamine is expected to adsorb at interfaces, such as the air-water interface or a solid-liquid interface. Adsorption isotherms, which describe the equilibrium between the concentration of the surfactant in the bulk solution and the amount adsorbed on a surface, can be modeled using various theoretical frameworks.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The linear form of the Langmuir isotherm is given by:

Ce/qe = 1/(qm*KL) + Ce/qm

where Ce is the equilibrium concentration of the adsorbate, qe is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium, qm is the maximum monolayer adsorption capacity, and KL is the Langmuir constant related to the energy of adsorption.

The Freundlich model is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. The linear form of the Freundlich isotherm is:

log(qe) = log(KF) + (1/n)log(Ce)

where KF and n are Freundlich constants related to the adsorption capacity and adsorption intensity, respectively.

Studies on the adsorption of other cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), on various mineral oxide surfaces have shown that the nature of the surface influences the structure of the adsorbed surfactant layer. nih.gov The adsorption of N,N'-dioctylpropane-1,3-diamine on different substrates could be similarly investigated and modeled. rice.eduacs.org

Table 2: Comparison of Adsorption Isotherm Models

| Model | Key Assumptions | Linear Equation | Parameters Determined |

| Langmuir | Monolayer adsorption, homogeneous surface, finite number of identical sites. | Ce/qe = 1/(qm*KL) + Ce/qm | qm (maximum adsorption capacity), KL (Langmuir constant) |

| Freundlich | Multilayer adsorption, heterogeneous surface, non-uniform distribution of adsorption heat. | log(qe) = log(KF) + (1/n)log(Ce) | KF (adsorption capacity), n (adsorption intensity) |

Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool to investigate the behavior of N,N'-dioctylpropane-1,3-diamine at interfaces and its self-assembly into aggregates like micelles or bilayers. nih.gov

At an oil-water interface, MD simulations can reveal how the diamine molecules orient themselves, with the hydrophilic diamine headgroup in the aqueous phase and the hydrophobic octyl tails in the oil phase. These simulations can provide insights into the reduction of interfacial tension and the formation of stable emulsions. researchgate.net

In aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), it is expected that N,N'-dioctylpropane-1,3-diamine molecules will self-assemble into micelles. MD simulations can be used to study the structure and dynamics of these micelles, including their size, shape, and the arrangement of the diamine molecules within them. The simulations can also be used to investigate the partitioning of other molecules into the micellar core, which is relevant to applications in drug delivery and solubilization.

Advanced Analytical Methodologies for N,n or N,n Dioctylpropane 1,3 Diamine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of N,N'-dioctylpropane-1,3-diamine, providing fundamental insights into its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N'-dioctylpropane-1,3-diamine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of N,N'-dioctylpropane-1,3-diamine, distinct signals corresponding to the different proton environments would be expected. The protons on the octyl chains would appear as a series of multiplets in the upfield region (approx. 0.8-1.6 ppm), with the terminal methyl (CH₃) group appearing as a triplet around 0.9 ppm. The methylene (CH₂) groups adjacent to the nitrogen atoms would be shifted downfield (approx. 2.5-2.8 ppm) due to the electron-withdrawing effect of the nitrogen. The central methylene group of the propane (B168953) bridge would likely appear as a quintet around 1.6-1.8 ppm. The N-H protons of the secondary amine groups would produce a broad signal whose chemical shift is dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms. The spectrum would show signals for the methyl carbon of the octyl chain at the most upfield position (approx. 14 ppm), followed by the various methylene carbons of the octyl and propyl chains. The carbons bonded directly to the nitrogen atoms (α-carbons) would be the most deshielded among the aliphatic carbons, appearing further downfield.

NMR is also pivotal for monitoring chemical reactions involving N,N'-dioctylpropane-1,3-diamine. For instance, in a polymerization reaction to form a polyamide, the disappearance of the N-H proton signal and the appearance of a new, broader signal for the amide N-H proton at a downfield position would indicate the progress of the reaction.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N'-dioctylpropane-1,3-diamine Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (Octyl Chain) | ~0.9 | Triplet (t) |

| -(CH₂)₅- (Octyl Chain) | ~1.2-1.4 | Multiplet (m) |

| -CH₂-CH₂-N (Octyl Chain) | ~1.5 | Multiplet (m) |

| N-CH₂-CH₂-CH₂-N (Propane Bridge, C2) | ~1.7 | Quintet (quin) |

| N-CH₂- (Octyl & Propane) | ~2.6 | Multiplet (m) |

| N-H | Variable (e.g., 1.0-3.0) | Broad Singlet (br s) |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For N,N'-dioctylpropane-1,3-diamine, the FTIR spectrum is characterized by specific absorption bands that confirm its diamine structure.

Key characteristic peaks include:

N-H Stretching: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is indicative of the secondary amine (N-H) stretching vibration.

C-H Stretching: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the alkyl chains.

N-H Bending: An absorption band in the range of 1550-1650 cm⁻¹ can be attributed to the N-H bending vibration.

C-N Stretching: The C-N stretching vibration for aliphatic amines typically appears in the 1000-1250 cm⁻¹ region.

FTIR is also highly effective for monitoring reaction progress. For example, if N,N'-dioctylpropane-1,3-diamine is reacted with a diacyl chloride to form a polyamide, the reaction can be followed by observing the disappearance of the N-H stretching band of the secondary amine and the simultaneous appearance of strong new bands characteristic of the amide group, such as the C=O stretching vibration (around 1630-1680 cm⁻¹) and the N-H stretching of the amide (around 3300 cm⁻¹).

Table 2: Characteristic FTIR Absorption Bands for N,N'-dioctylpropane-1,3-diamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Moderate |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| N-H Bend | 1550 - 1650 | Moderate |

| C-N Stretch | 1000 - 1250 | Moderate |

Chromatographic Separation and Characterization

Chromatographic techniques are essential for separating components of a mixture and for characterizing macromolecules.

When N,N'-dioctylpropane-1,3-diamine is used as a monomer in a polymerization process, for instance, in the synthesis of polyamides or polyureas, Gel Permeation Chromatography (GPC) is the standard method for characterizing the resulting polymer. GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. nih.gov

The dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer coils cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. nih.gov By calibrating the column with polymer standards of known molecular weights, a calibration curve of elution volume versus log(Molecular Weight) can be constructed. This allows for the determination of the molecular weight distribution of the polymer sample.

Key parameters obtained from GPC analysis include:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mₒ): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

Table 3: Example GPC Data for a Hypothetical Polyamide Synthesized from N,N'-dioctylpropane-1,3-diamine

| Parameter | Value | Description |

|---|---|---|

| Number-Average Molecular Weight (Mₙ) | 45,000 g/mol | Statistical average molecular weight of polymer chains. |

| Weight-Average Molecular Weight (Mₒ) | 87,000 g/mol | Average molecular weight where larger chains contribute more. |

| Polydispersity Index (PDI) | 1.93 | Indicates the breadth of the molecular weight distribution. |

Electrochemical and Surface Characterization Techniques

Electrochemical methods are particularly useful for developing sensors for various analytes, and long-chain diamines can be precursors to compounds used in such applications.

Potentiometric sensors, specifically ion-selective electrodes (ISEs), can be developed for the detection and quantification of cationic surfactants. While N,N'-dioctylpropane-1,3-diamine itself may not be the active ionophore, it serves as a structural model for long-chain amphiphilic molecules that are. Derivatives, such as quaternary ammonium salts formed from this diamine, could act as effective ionophores.

These sensors typically operate by incorporating a water-insoluble ionophore into a plasticized polymeric membrane, often made of polyvinyl chloride (PVC). nih.gov The ionophore selectively complexes with the target cationic surfactant, creating a phase-boundary potential at the membrane-sample interface. This potential is measured against a stable reference electrode, and its magnitude is logarithmically proportional to the activity (and concentration) of the analyte, as described by the Nernst equation.

Research on similar long-chain cationic species, such as 1,3-dihexadecyl-1H-benzo[d]imidazol-3-ium and 1,3-dioctadecyl-1H-imidazol-3-ium, demonstrates the effectiveness of this approach. nih.govmdpi.com These sensors exhibit excellent response characteristics, including near-Nernstian slopes, low limits of detection, and wide linear concentration ranges for various cationic surfactants like Cetyltrimethylammonium bromide (CTAB), Cetylpyridinium chloride (CPC), and Hyamine 1622. nih.govmdpi.comresearchgate.net A sensor based on a derivative of N,N'-dioctylpropane-1,3-diamine would be expected to show comparable performance.

Table 4: Representative Performance of a Potentiometric Sensor for Cationic Surfactants (Based on data for analogous long-chain ionophores) nih.govmdpi.comresearchgate.net

| Analyte (Cationic Surfactant) | Nernstian Slope (mV/decade) | Linear Concentration Range (M) | Limit of Detection (LOD) (M) |

|---|---|---|---|

| CTAB | 58.1 - 59.2 | 2.0 x 10⁻⁶ to 1.0 x 10⁻⁴ | 0.3 x 10⁻⁶ |

| CPC | 58.4 - 58.7 | 1.8 x 10⁻⁶ to 1.0 x 10⁻⁴ | ~0.9 x 10⁻⁶ |

| Hyamine 1622 | 57.1 - 57.2 | 5.1 x 10⁻⁶ to 1.0 x 10⁻⁴ | ~1.5 x 10⁻⁶ |

Future Research Directions and Emerging Trends in N,n or N,n Dioctylpropane 1,3 Diamine Chemistry

Design and Synthesis of Novel N,N'-dioctylpropane-1,3-diamine Analogues with Tailored Functionalities

The core structure of N,N'-dioctylpropane-1,3-diamine, with its flexible propane (B168953) linker and long hydrophobic octyl chains, offers a versatile scaffold for chemical modification. Future synthetic efforts will likely focus on introducing specific functional groups to create analogues with tailored properties. These efforts are crucial for expanding the compound's applicability in areas such as catalysis, coordination chemistry, and biomedical science.

Research into the synthesis of other 1,3-diamine derivatives has shown that the introduction of chirality or specific substituents can lead to highly effective organocatalysts for reactions like asymmetric Mannich reactions. nih.govresearchgate.net Similarly, modifying the N,N'-dioctylpropane-1,3-diamine backbone could yield novel catalysts. For instance, the introduction of chiral centers could lead to enantioselective catalysts, while the addition of polar functional groups could enhance solubility in different solvent systems.

Key research trends will likely involve:

Asymmetric Synthesis: Developing stereoselective synthetic routes to produce chiral analogues of N,N'-dioctylpropane-1,3-diamine. These chiral diamines are valuable as ligands for asymmetric metal catalysis or as organocatalysts themselves. researchgate.netrsc.org

Functional Group Incorporation: Introducing a variety of functional groups onto the propane backbone or at the ends of the octyl chains. For example, hydroxyl or carboxyl groups could be added to impart amphiphilic properties, making the molecules suitable for self-assembly or as surfactants. Fluorination of the alkyl chains could enhance thermal and chemical stability. researchgate.net

Oligomeric and Polymeric Derivatives: Using the diamine as a monomer for the synthesis of novel oligomers and polymers. This could lead to materials with unique thermal, mechanical, and surface properties.

Table 1: Potential Functional Groups for N,N'-dioctylpropane-1,3-diamine Analogues and Their Envisioned Functions

| Functional Group | Potential Location | Tailored Functionality |

| Hydroxyl (-OH) | Propane backbone | Increased polarity, hydrogen bonding capability, coordination site for metals |

| Carboxyl (-COOH) | Alkyl chain terminus | pH-responsive behavior, improved water solubility, anchor group for surfaces |

| Fluoroalkyl (-CF₃) | Alkyl chains | Enhanced thermal stability, hydrophobicity, and lipophobicity |

| Pyridyl or Bipyridyl | N-substituent | Metal chelation, formation of coordination polymers and catalysts |

| Chiral auxiliaries | Propane backbone | Induction of stereoselectivity in catalytic applications |

Integration of N,N'-dioctylpropane-1,3-diamine into Advanced Functional Material Systems

The unique combination of flexible aliphatic chains and reactive amine groups makes N,N'-dioctylpropane-1,3-diamine an attractive building block for advanced functional materials. Its integration into polymer networks can significantly influence the final properties of the material.

As a diamine, it can serve as a monomer or a curing agent in the synthesis of various polymers, including polyamides, polyimides, and polyureas. researchgate.netgoogle.com The long, flexible octyl chains are expected to impart internal plasticization, leading to materials with lower glass transition temperatures and increased flexibility. Furthermore, the hydrophobic nature of the octyl groups can be exploited to create water-repellent surfaces or membranes with selective permeability.

Emerging trends in this area include:

High-Performance Polymers: Incorporating N,N'-dioctylpropane-1,3-diamine into the backbone of polyamides or polyimides to modify their thermal and mechanical properties. The aliphatic chains can disrupt chain packing, potentially leading to more processable and less brittle materials. google.com

Covalent Adaptable Networks (CANs): Using the diamine to create recyclable and self-healing thermosets. Research on long-chain polyamide CANs has demonstrated that these materials can be reprocessed and can regain function after damage, which is a significant step towards a circular economy for plastics. rsc.org

Porous Polymers: Employing the diamine in reactions like the aza-Michael addition to create porous polymer networks. rsc.org The pore size and surface chemistry of these materials could be tuned by adjusting the reaction conditions, making them suitable for applications in separation, catalysis, or as absorbent materials.

Table 2: Potential Applications of N,N'-dioctylpropane-1,3-diamine in Advanced Materials

| Material System | Role of the Diamine | Potential Impact on Material Properties |

| Polyamides/Polyimides | Monomer | Increased flexibility, lower melting point, enhanced hydrophobicity |

| Polyureas | Monomer (with CO₂) | Creation of hydrogen-bonded networks, good thermal stability |

| Epoxy Resins | Curing Agent | Internal plasticization, improved toughness, water resistance |

| Covalent Adaptable Networks | Network Component | Induces flexibility, enables reprocessability and self-healing |

| Porous Organic Polymers | Cross-linker | Controls pore size and surface hydrophobicity |

Green Chemistry Approaches in Diamine Synthesis, Processing, and Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For N,N'-dioctylpropane-1,3-diamine, future research will focus on developing more sustainable and environmentally friendly processes.

One of the most promising green trends is the use of biocatalysis. mdpi.com Enzymes such as transaminases, lipases, and reductases can offer high selectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure), reducing energy consumption and waste generation. acs.orgacs.org For example, biocatalytic methods have been successfully developed for the selective monoacylation of symmetrical diamines and for the synthesis of chiral amines, which could be adapted for producing functionalized N,N'-dioctylpropane-1,3-diamine analogues. acs.orgnih.gov

Another significant green approach is the use of renewable feedstocks. A notable example is the synthesis of polyureas directly from diamines and carbon dioxide, which utilizes CO₂ as a renewable C1 source and avoids the use of toxic phosgene (B1210022) or isocyanates. researchgate.net Applying this method to N,N'-dioctylpropane-1,3-diamine could lead to the sustainable production of novel, high-performance polymers.

Cross-Disciplinary Research at the Interface of Diamine Chemistry, Biotechnology, and Nanoscience

The unique molecular structure of N,N'-dioctylpropane-1,3-diamine makes it a candidate for exciting applications at the interface of chemistry, biotechnology, and nanoscience.

Biotechnology: Long-chain diamines have been shown to interact with biological targets, such as the NMDA receptor, suggesting potential applications in neuropharmacology. nih.gov Furthermore, the cationic nature of protonated diamines, combined with their hydrophobic chains, makes them structurally similar to cationic lipids used for DNA and siRNA delivery (transfection). nih.gov Future research could explore N,N'-dioctylpropane-1,3-diamine-based derivatives as non-viral vectors for gene therapy. The immobilization of enzymes on supports functionalized with diamines is another area of interest, which can enhance enzyme stability and reusability. researchgate.net

Nanoscience: Diamines are excellent ligands for functionalizing the surface of nanoparticles. The two amine groups can bridge adjacent nanoparticles, inducing controlled aggregation. This property is particularly useful in creating "hot spots" for Surface-Enhanced Raman Spectroscopy (SERS), a highly sensitive analytical technique. researchgate.net The long octyl chains of N,N'-dioctylpropane-1,3-diamine could act as spacers, allowing for precise control over the inter-particle distance. Additionally, diamine-functionalized nanoparticles are being explored as novel catalysts and for environmental remediation, such as the removal of heavy metals from water. rsc.orgrsc.orgacs.org

Application of Predictive Modeling and Machine Learning in Diamine-Related Research and Development

The complexity of designing novel molecules and materials is driving the adoption of computational tools to accelerate research and development. Predictive modeling and machine learning (ML) are set to play a pivotal role in the future of N,N'-dioctylpropane-1,3-diamine chemistry.

ML algorithms, particularly Bayesian optimization, are being successfully used to optimize complex chemical reactions, including amine synthesis. nih.govacs.orgacs.org These models can efficiently explore large reaction parameter spaces (e.g., temperature, concentration, catalyst loading, solvent choice) to find optimal conditions for yield and cost, significantly reducing the number of experiments required. nih.gov This approach could be used to rapidly discover efficient synthetic routes for novel N,N'-dioctylpropane-1,3-diamine analogues.

Furthermore, machine learning can accelerate the discovery of new materials by predicting their properties based on the structure of their constituent monomers. rsc.org For example, computational models could screen a virtual library of polymers derived from different N,N'-dioctylpropane-1,3-diamine analogues to identify candidates with desired properties, such as high thermal stability or specific mechanical strength, before they are ever synthesized in the lab. This in silico approach drastically shortens the material design and discovery cycle.

Table 3: Application of Machine Learning in the R&D of Diamine-Based Systems

| R&D Stage | Machine Learning Application | Expected Outcome |

| Synthesis | Bayesian optimization of reaction conditions | Maximized yield, minimized cost, reduced experimental effort nih.govacs.org |

| Catalysis | Prediction of optimal enzyme/catalyst conditions | Accelerated discovery of efficient biocatalytic routes rsc.org |

| Material Design | Quantitative Structure-Property Relationship (QSPR) modeling | Prediction of polymer properties from monomer structure |

| Process Scale-up | Optimization of flow chemistry parameters | Increased productivity and process robustness acs.org |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N,N-dioctylpropane-1,3-diamine with high purity?

- Methodology : The compound can be synthesized via alkylation of propane-1,3-diamine with octyl halides (e.g., octyl bromide or chloride) under alkaline conditions. Continuous flow reactors are recommended to enhance yield and control side reactions . Purification typically involves fractional distillation or crystallization to remove unreacted diamine or monoalkylated byproducts. Purity validation via NMR (<sup>1</sup>H/<sup>13</sup>C) and HPLC is critical .

Q. How can researchers characterize the structural and physicochemical properties of N,N-dioctylpropane-1,3-diamine?

- Methodology :

- Structural analysis : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm alkyl chain attachment and amine proton environments. FT-IR can identify N-H stretching (3200–3400 cm⁻¹) and C-N vibrations .

- Physicochemical properties : Measure solubility in polar/nonpolar solvents, pKa via potentiometric titration, and thermal stability via TGA/DSC. Surface tension measurements can assess surfactant behavior due to its amphiphilic structure .

Q. What are the critical safety considerations for handling N,N-dioctylpropane-1,3-diamine in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) due to skin/eye irritation risks (GHS Category 1B/2A) .

- Work in a fume hood to avoid inhalation of vapors. Store in airtight containers away from acids/oxidizers to prevent exothermic neutralization .

- Emergency protocols: For spills, neutralize with weak acids (e.g., citric acid) and absorb with inert materials .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing N,N-dioctylpropane-1,3-diamine?

- Methodology :

- Employ density functional theory (DFT) to model transition states and identify energy barriers in alkylation steps.

- Use AI-driven tools (e.g., COMSOL Multiphysics) to simulate continuous flow reactor dynamics, optimizing parameters like temperature, flow rate, and molar ratios .

- Validate predictions with fractional factorial experiments to resolve data contradictions (e.g., unexpected monoalkylated byproducts) .

Q. What role does N,N-dioctylpropane-1,3-diamine play in supramolecular assembly or catalysis?

- Applications :

- As a ligand : Its dual amine groups can coordinate transition metals (e.g., Cu, Ni) for catalytic systems. Study coordination modes via UV-Vis and X-ray crystallography .

- In self-assembly : The hydrophobic octyl chains enable micelle or vesicle formation. Critical micelle concentration (CMC) can be determined using fluorescence probing .

Q. How do structural modifications (e.g., varying alkyl chain length) affect the compound’s bioactivity or environmental persistence?

- Experimental design :

- Synthesize analogs (e.g., N,N-dihexyl or N,N-didecyl variants) and compare:

- Bioactivity : Test antimicrobial efficacy via MIC assays against Gram+/Gram− bacteria .

- Environmental impact : Assess biodegradability using OECD 301F (ready biodegradation) or bioaccumulation potential via logP measurements .

Data Contradiction Resolution

Q. How to address discrepancies in reported toxicity profiles of alkylated diamines?

- Approach :

- Cross-reference in vitro (e.g., Ames test) and in vivo (rodent acute toxicity) data. For N,N-dioctylpropane-1,3-diamine, prioritize ecotoxicology studies due to limited existing data .

- Consider impurities (e.g., residual alkyl halides) as confounding factors; validate purity via GC-MS before toxicity assays .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.